molecular formula C10H12N2O2 B2744465 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one CAS No. 2249319-00-2

4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one

Cat. No.: B2744465
CAS No.: 2249319-00-2
M. Wt: 192.218
InChI Key: BUBWKFZEOYNETI-UHFFFAOYSA-N
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Description

4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with prop-2-enoyl and prop-2-ynyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one typically involves the reaction of piperazine with prop-2-enoyl chloride and prop-2-ynyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

    4-Prop-1-en-2-ylphenol: Known for its antioxidant properties and used as a polymer additive.

    Sotorasib: An acrylamide-derived KRAS inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness: 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one is unique due to its dual functional groups (prop-2-enoyl and prop-2-ynyl) on the piperazine ring, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-prop-2-enoyl-1-prop-2-ynylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-5-11-6-7-12(8-10(11)14)9(13)4-2/h1,4H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBWKFZEOYNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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